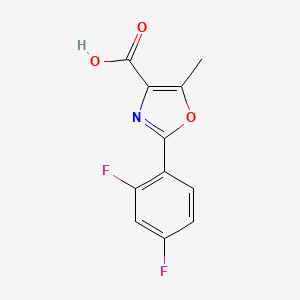

2-(2,4-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid

描述

2-(2,4-Difluorophenyl)-5-methyloxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a 2,4-difluorophenyl group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 3. This structure combines the electron-withdrawing effects of fluorine atoms with the aromatic oxazole system, making it a candidate for pharmaceutical and agrochemical applications. Key spectral characterization methods, such as IR and NMR, are critical for confirming tautomeric forms and substituent positions in related fluorinated heterocycles .

属性

分子式 |

C11H7F2NO3 |

|---|---|

分子量 |

239.17 g/mol |

IUPAC 名称 |

2-(2,4-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)14-10(17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) |

InChI 键 |

GNHUOMFZIGMVCQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(N=C(O1)C2=C(C=C(C=C2)F)F)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-5-methyloxazole-4-carboxylic acid typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

2-(2,4-Difluorophenyl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nucleophiles, and bases are employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .

科学研究应用

2-(2,4-Difluorophenyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: The compound is studied for its interactions with enzymes and proteins, providing insights into biochemical pathways and mechanisms.

作用机制

The mechanism of action of 2-(2,4-Difluorophenyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the oxazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Table 1: Structural and Physical Properties of Selected Oxazole Derivatives

| Compound Name | CAS RN | Molecular Formula | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | 91137-55-2 | C₁₁H₉NO₃ | 239–242 | Phenyl (C-2), Methyl (C-4) |

| 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid | 18735-74-5 | C₁₁H₉NO₃ | 182–183 | Phenyl (C-2), Methyl (C-5) |

| 2,4-Dimethyl-5-oxazolecarboxylic acid | 2510-37-4 | C₆H₇NO₃ | Not reported | Methyl (C-2, C-4) |

| Target compound | Not available | C₁₁H₇F₂NO₃ | Not reported | 2,4-Difluorophenyl (C-2), Methyl (C-5) |

Key Observations:

- Substituent Position Effects : The position of methyl and aryl groups significantly impacts physical properties. For instance, 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (mp 239–242°C) exhibits a higher melting point than its positional isomer, 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (mp 182–183°C), likely due to differences in crystal packing and hydrogen bonding .

- Fluorine vs.

Fluorinated Carboxylic Acids with Heterocyclic Cores

Table 2: Comparison with Fluorinated Isoxazole and Biphenyl Analogs

| Compound Name | CAS RN | Core Structure | Substituents | Key Properties |

|---|---|---|---|---|

| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 | Isoxazole | 2-Chloro-6-fluorophenyl (C-3), Methyl (C-5) | Higher lipophilicity due to Cl substituent |

| Difluoral (Dolobid) | 22494-42-4 | Biphenyl | 2',4'-Difluoro, 4-hydroxy | Anti-inflammatory activity |

Key Observations:

- Isoxazole vs. Oxazole: The isoxazole analog (CAS 3919-74-2) replaces the oxazole oxygen with a nitrogen, altering electronic distribution and bioavailability.

- Biphenyl Systems: Difluoral (CAS 22494-42-4) demonstrates that difluorophenyl groups enhance pharmacological activity, as seen in its use as a nonsteroidal anti-inflammatory drug (NSAID).

生物活性

2-(2,4-Difluorophenyl)-5-methyloxazole-4-carboxylic acid is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C11H7F2NO3

- Molecular Weight : 239.18 g/mol

- CAS Number : 1284835-20-6

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Enzyme Inhibition

Preliminary studies suggest that this compound inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. By modulating these pathways, the compound may exhibit anti-inflammatory and analgesic properties.

Biological Activity

The biological effects of this compound have been evaluated in various in vitro and in vivo models. Key findings include:

- Anti-inflammatory Effects : In animal models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent.

Case Study 1: Anti-inflammatory Activity

A study conducted on mice with induced paw edema demonstrated that administration of this compound led to a reduction in paw swelling by approximately 50% compared to the control group. The mechanism was linked to the inhibition of COX enzymes, reducing prostaglandin synthesis.

Case Study 2: Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings highlight its potential as a lead compound for developing new antibiotics.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C11H7F2NO3 |

| Molecular Weight | 239.18 g/mol |

| CAS Number | 1284835-20-6 |

| Anti-inflammatory Activity | Reduction of paw edema by 50% |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Antimicrobial MIC (E. coli) | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。